molecular formula C15H20BrNO2 B12511634 Tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate

Cat. No.: B12511634
M. Wt: 326.23 g/mol
InChI Key: RNZCQSVBUGGMJB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C15H20BrNO2 and a molecular weight of 326.23 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a bromophenyl substituent. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 2-bromobenzylamine with tert-butyl 2-pyrrolidinecarboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azides or nitriles.

    Oxidation: Products include oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Hydrolysis: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The bromophenyl group may play a role in binding to target sites, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate: A similar compound with the bromine atom in the para position.

    Tert-butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate: A related compound with a chlorine substituent instead of bromine.

    Tert-butyl 2-(2-fluorophenyl)pyrrolidine-1-carboxylate: A fluorine-substituted analogue.

Uniqueness

Tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom in the ortho position, which can influence its reactivity and interactions with other molecules. The tert-butyl ester group also provides steric hindrance, affecting the compound’s overall stability and reactivity.

Properties

IUPAC Name

tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-7-4-5-8-12(11)16/h4-5,7-8,13H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZCQSVBUGGMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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